Cas no 933689-37-3 (4-{4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}morpholine)
4-{4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}morpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4,5,6,7-Tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)morpholine
- 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine
- 4-{4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}morpholine
-
- MDL: MFCD21809388
- Inchi: 1S/C10H15N3OS/c1-2-11-7-9-8(1)12-10(15-9)13-3-5-14-6-4-13/h11H,1-7H2
- InChI Key: YIFURFAKYGMDQV-UHFFFAOYSA-N
- SMILES: C1NCCC2N=C(N3CCOCC3)SC1=2
4-{4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-340754-0.05g |
4-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}morpholine |
933689-37-3 | 95.0% | 0.05g |
$587.0 | 2025-03-18 | |
| Enamine | EN300-340754-0.1g |
4-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}morpholine |
933689-37-3 | 95.0% | 0.1g |
$615.0 | 2025-03-18 | |
| Enamine | EN300-340754-0.25g |
4-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}morpholine |
933689-37-3 | 95.0% | 0.25g |
$642.0 | 2025-03-18 | |
| Enamine | EN300-340754-0.5g |
4-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}morpholine |
933689-37-3 | 95.0% | 0.5g |
$671.0 | 2025-03-18 | |
| Enamine | EN300-340754-1.0g |
4-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}morpholine |
933689-37-3 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
| Enamine | EN300-340754-2.5g |
4-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}morpholine |
933689-37-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
| Enamine | EN300-340754-5.0g |
4-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}morpholine |
933689-37-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 | |
| Enamine | EN300-340754-10.0g |
4-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}morpholine |
933689-37-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060756-1g |
4-(4H,5h,6h,7h-[1,3]thiazolo[5,4-c]pyridin-2-yl)morpholine |
933689-37-3 | 95% | 1g |
¥4494.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376831-50mg |
4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine |
933689-37-3 | 95% | 50mg |
¥35251 | 2023-03-10 |
4-{4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}morpholine Suppliers
4-{4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}morpholine Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4-{4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}morpholine
Introduction to Compound with CAS No. 933689-37-3 and Product Name: 4-{4H,5H,6H,7H-1,3thiazolo[5,4-cpyridin-2-yl]morpholine
The compound with the CAS number 933689-37-3 and the product name 4-{4H,5H,6H,7H-1,3thiazolo[5,4-cpyridin-2-yl]morpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The unique combination of a morpholine ring and a thiazolo[5,4-cpyridine] core provides a rich scaffold for further chemical modifications and biological evaluations.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex biological pathways. The compound 4-{4H,5H,6H,7H-1,3thiazolo[5,4-cpyridin-2-yl]morpholine has been identified as a promising candidate for further investigation due to its distinct structural features. The presence of both morpholine and thiazolo[5,4-cpyridine] moieties suggests potential interactions with various biological targets, making it an attractive molecule for drug discovery efforts.
The morpholine moiety is known for its ability to enhance solubility and bioavailability in drug molecules. This feature is particularly valuable in the development of oral formulations where poor solubility can significantly limit therapeutic efficacy. Additionally, the thiazolo[5,4-cpyridine] core is a versatile scaffold that has been explored in numerous medicinal chemistry campaigns. Its ability to adopt multiple conformations and interact with different biological receptors makes it a valuable building block for the design of novel bioactive compounds.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. The compound 4-{4H,5H,6H,7H-1,3thiazolo[5,4-cpyridin-2-yl]morpholine exemplifies this trend by incorporating two distinct heterocyclic rings that can potentially interact with biological targets in unique ways. This dual functionality has the potential to enhance the pharmacological profile of the compound, making it a promising candidate for further exploration.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the thiazolo[5,4-cpyridine] core followed by its coupling with the morpholine ring. Advanced synthetic techniques such as transition metal catalysis have been employed to facilitate these reactions efficiently. The use of palladium catalysts has been particularly effective in promoting cross-coupling reactions between the thiazolo[5,4-cpyridine] and morpholine moieties.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, computational methods such as molecular modeling are used to predict potential interactions between the compound and biological targets.
The biological evaluation of 4-{4H,5H,6H,7H-1,3thiazolo[5,4-cpyridin-2-yl]morpholine has revealed promising activity in several in vitro assays. These assays include tests for binding affinity to various enzymes and receptors relevant to therapeutic areas such as oncology and neurology. Preliminary results suggest that the compound exhibits moderate activity against certain target proteins, indicating its potential as a lead molecule for further development.
In conclusion, 933689-37-3and its corresponding product name, 4-{ 4 H , 5 H , 6 H , 7 H -1 , 3 thiazolo [ 5 , 4 -cpyridin -2 -yl ] morpholine, represent an exciting advancement in pharmaceutical chemistry. The unique structural features of this compound make it a valuable candidate for further investigation in drug discovery efforts. With continued research and development, this molecule holds promise for contributing to new therapeutic strategies across multiple disease areas.
933689-37-3 (4-{4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}morpholine) Related Products
- 850875-65-9(N-tert-butyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine)
- 1209492-78-3(N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}acetamide hydrochloride)
- 1000792-65-3(6,6-dimethyl-2-(morpholin-4-yl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one)
- 801171-81-3(Thiazolo[5,4-c]pyridin-2-amine,N-butyl-4,5,6,7-tetrahydro-5-methyl-)
- 802575-71-9(Acetamide,N-(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)-)
- 852291-41-9(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide)
- 17899-49-9(5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine)
- 17899-48-8(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-amine)
- 850875-66-0(N-(4,5,6,7-Tetrahydro1,3thiazolo5,4-cpyridin-2-yl)acetamide Hydrochloride)
- 330203-61-7(4H-Thiazolo[5,4-c]azepin-4-one, 5,6,7,8-tetrahydro-2-(4-morpholinyl)-)